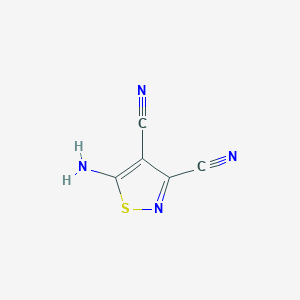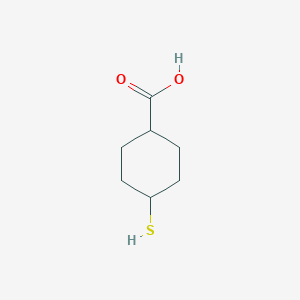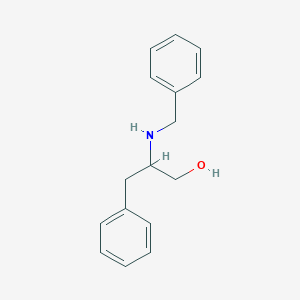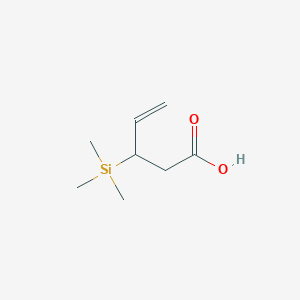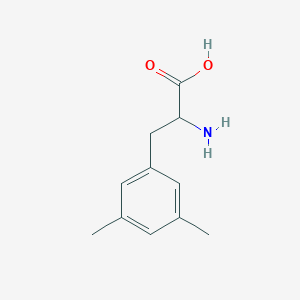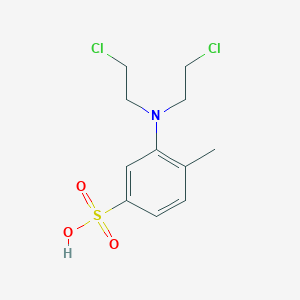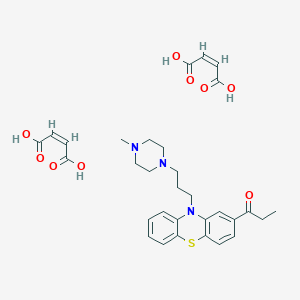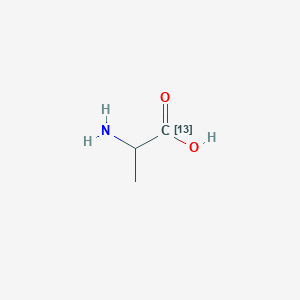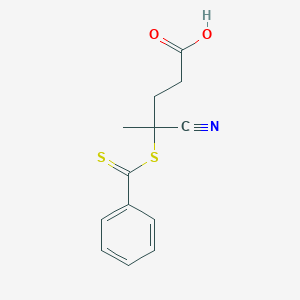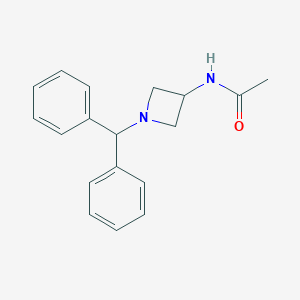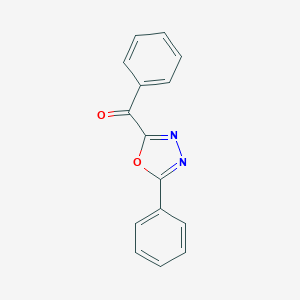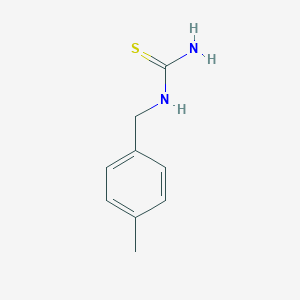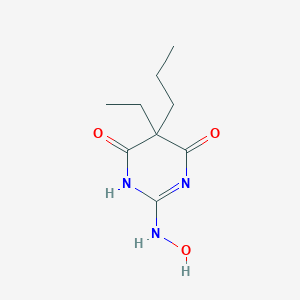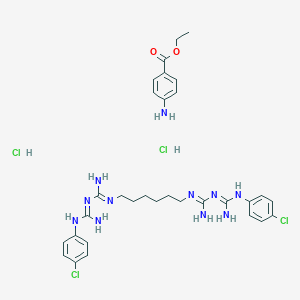
Progaron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progaron is a synthetic compound that has been used in scientific research for several years. It is a potent and selective inhibitor of a specific enzyme, which makes it an important tool for investigating the role of this enzyme in various physiological and biochemical processes.
Mechanism of Action
Progaron works by binding to the active site of the enzyme it inhibits, preventing it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which can have downstream effects on various physiological and biochemical processes.
Biochemical and Physiological Effects:
Progaron has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Progaron is its selectivity for the enzyme it inhibits. This allows researchers to specifically target this enzyme without affecting other enzymes or biological processes. However, one limitation of Progaron is that it may not be effective in all biological systems, depending on the specific context and environment.
Future Directions
There are several future directions for research on Progaron. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its role in the brain and its potential as a treatment for neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of Progaron for different biological systems.
Synthesis Methods
Progaron is synthesized using a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis are readily available and inexpensive, making the process cost-effective. The final product is obtained in high yield and purity, which is crucial for its use in scientific research.
Scientific Research Applications
Progaron has been used in scientific research to study the role of the enzyme it inhibits in various physiological and biochemical processes. It has been shown to be effective in inhibiting the enzyme in vitro and in vivo, making it a valuable tool for investigating the function of the enzyme in different biological systems.
properties
CAS RN |
108532-15-6 |
|---|---|
Product Name |
Progaron |
Molecular Formula |
C31H43Cl4N11O2 |
Molecular Weight |
743.6 g/mol |
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;ethyl 4-aminobenzoate;dihydrochloride |
InChI |
InChI=1S/C22H30Cl2N10.C9H11NO2.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);3-6H,2,10H2,1H3;2*1H |
InChI Key |
KBWUHDNKGWEAAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl.Cl |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |
Other CAS RN |
108532-15-6 |
synonyms |
Progaron |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



